Product packaging for N-(5-methylpyridin-2-yl)nitrous amide(Cat. No.:CAS No. 126209-21-0)

N-(5-methylpyridin-2-yl)nitrous amide

Cat. No.: B161990
CAS No.: 126209-21-0
M. Wt: 137.14 g/mol
InChI Key: BASOXTKEANXGPR-UHFFFAOYSA-N
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Description

N-(5-Methylpyridin-2-yl)nitrous amide (CAS 126209-21-0) is a nitrosamine derivative of the 5-methylpyridin-2-amine scaffold. With a molecular formula of C6H7N3O and a molecular weight of 137.14 g/mol, this compound is of significant interest in pharmaceutical research and development . Its primary research application is as a process-related impurity, specifically identified as N-Nitroso Pirfenidone EP Impurity A, which is critical for monitoring and controlling in the active pharmaceutical ingredient (API) Pirfenidone, a medication used for idiopathic pulmonary fibrosis (IPF) . The study of this and related N-nitrosopyridine derivatives is driven by stringent regulatory requirements, as N-nitroso compounds are potential mutagens . Consequently, this compound is essential for developing and validating analytical methods to quantify trace levels, understanding its formation pathways during API synthesis, and optimizing manufacturing processes to ensure final product safety and quality . The compound should be stored refrigerated at 2-8°C . This product is intended for research purposes as a standard or reference material only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O B161990 N-(5-methylpyridin-2-yl)nitrous amide CAS No. 126209-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methylpyridin-2-yl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5-2-3-6(7-4-5)8-9-10/h2-4H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASOXTKEANXGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Synthesis of Key Pyridine (B92270) Amine Precursors

The primary building block for N-(5-methylpyridin-2-yl)nitrous amide is 2-Amino-5-methylpyridine (B29535). The efficient synthesis of this intermediate is a crucial first step.

Several synthetic routes to 2-Amino-5-methylpyridine have been established, starting from different precursors and employing various reaction mechanisms. A prominent method, known as the Chichibabin reaction, involves the direct amination of the pyridine ring. This process typically uses sodium amide in an inert solvent. google.com

One documented approach involves reacting 3-methyl-pyridine with sodamide in an anhydrous dispersing medium like xylene at elevated temperatures (130-140°C) and pressure. google.com After the reaction, the mixture is carefully treated with water and subjected to fractional distillation to isolate 2-Amino-5-methylpyridine from its isomer, 2-amino-3-methylpyridine. google.com

An alternative strategy begins with 3-methyl-pyridine 1-oxide. google.comnih.gov This multi-step process involves:

Reaction of 3-methyl-pyridine 1-oxide with a trialkylamine (e.g., trimethylamine) and an electrophilic compound (e.g., phosgene (B1210022) or thionyl chloride) to form a trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride intermediate. google.com

Subsequent reaction of this ammonium (B1175870) salt with hydrogen bromide at high temperatures (150°C to 300°C) to yield the final 2-Amino-5-methylpyridine product. google.comnih.gov

Another established route involves the dealkylation of 2-alkylamino-5-methyl-pyridines. google.com This method first requires the synthesis of a 2-alkylamino-5-methyl-pyridine, for instance, by reacting 3-methyl-pyridine with an alkylamine sodium salt. google.com The subsequent dealkylation is achieved by treating the intermediate with hydrogen bromide or hydrogen iodide. google.comprepchem.com For example, the treatment of 2-butylamino-5-methylpyridine hydrobromide with hydrobromic acid at 165°C has been shown to produce 2-Amino-5-methylpyridine in high yield. prepchem.com

Table 1: Comparison of Synthetic Routes to 2-Amino-5-methylpyridine
Starting MaterialKey ReagentsGeneral ConditionsReference
3-Methyl-pyridineSodium amide (NaNH2), Xylene130-140°C, Elevated pressure google.comchemicalbook.com
3-Methyl-pyridine 1-oxide1. Trimethylamine, Thionyl chloride 2. Hydrobromic acid (HBr)Step 1: 0°C to RT Step 2: 150-220°C google.comchemicalbook.com
2-Alkylamino-5-methylpyridineHydrobromic acid (HBr) or Hydroiodic acid (HI)High temperature (e.g., 165°C) google.comprepchem.com

Nitrosation Reactions for N-Nitroso Amide Formation

Nitrosation is the critical chemical transformation that converts the primary amine group of 2-Amino-5-methylpyridine into the target nitrous amide functionality. This reaction introduces the N-nitroso group (-N=O).

N-nitrosation is the reaction of a compound containing a nitrogen atom, such as an amine or amide, with a nitrosating agent. thieme-connect.com The mechanism and outcome of the reaction depend significantly on the substrate (primary, secondary, or tertiary amine/amide) and the reaction conditions. ccsnorway.com For secondary amines, the reaction typically yields stable N-nitrosamines. jove.com

The most common nitrosating agent is nitrous acid (HNO₂), which is usually generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). jove.com In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). jove.comlibretexts.org This nitrosonium ion is the key reactive species that is attacked by the nucleophilic nitrogen of the amine. jove.com The resulting N-nitrosammonium ion is then deprotonated to yield the final N-nitroso product. jove.com

While the nitrosation of amines is common, the N-nitrosation of amides is generally considered more challenging and may require more forceful conditions or more potent nitrosating agents. thieme-connect.comsci-hub.se

The classical and most widely used method for N-nitrosation involves the treatment of the amine precursor with an acidified solution of sodium nitrite. jove.com The reaction is typically performed in the cold, as nitrous acid is unstable. jove.com

For the synthesis of this compound, 2-Amino-5-methylpyridine would act as the nucleophile, attacking the in situ-generated nitrosonium ion. However, the product from a primary amine is an unstable primary N-nitrosoamine, which often rearranges or decomposes. In the context of forming a stable nitrous amide, the reaction proceeds via the formation of a diazonium salt intermediate, which can then be manipulated. The term "nitrous amide" in this context refers to the N-nitroso derivative of the corresponding secondary amine, N-methyl-5-methylpyridin-2-amine, or implies a tautomeric form of the diazonium hydroxide (B78521). For the direct nitrosation of the amide itself (N-acetyl-2-amino-5-methylpyridine), more robust methods are often necessary.

Various advanced nitrosating systems have been developed to achieve this transformation under milder and more efficient conditions. These include:

Sodium nitrite with activating agents: A combination of sodium nitrite and acetic anhydride (B1165640) (NaNO₂–Ac₂O) can be used as an effective nitrosating system in organic solvents like dichloromethane (B109758) at room temperature. researchgate.net

Sodium nitrite with solid acids or Lewis acids: Mixtures of sodium nitrite with solid acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as tin(IV) chloride (SnCl₄) can generate the nitrosating agent under heterogeneous and mild conditions, offering good to excellent yields. thieme-connect.comresearchgate.net These systems work by generating reactive nitrosyl species like nitrosyl chloride (NOCl) in situ. thieme-connect.com

Table 2: Selected N-Nitrosating Systems
SystemActive Species (Presumed)ConditionsSubstrate ScopeReference
NaNO2 / Strong Acid (e.g., HCl)Nitrosonium ion (NO+)Aqueous, Cold (0-5°C)Amines jove.com
NaNO2 / Acetic AnhydrideAcetyl nitrite / N2O3Dichloromethane, Room Temp.Secondary Amines researchgate.net
NaNO2 / Tin(IV) ChlorideNitrosyl chloride (NOCl)Dichloromethane, Room Temp.Amines, Amides, Ureas thieme-connect.com
NaNO2 / p-Toluenesulfonic acidNitrosonium ion (NO+)Dichloromethane, HeterogeneousSecondary Amines researchgate.net

Advanced Synthetic Approaches for Related N-Heterocyclic Amides

Research into the synthesis of N-heterocyclic compounds is continually evolving, with novel methods being developed to improve efficiency and expand substrate scope.

A modern and innovative approach for the direct synthesis of heterocyclic structures from amides involves a redox cyclization reaction using nitrous oxide (N₂O). acs.orgnih.gov This method provides an efficient pathway to complex molecules like benzotriazin-4(3H)-ones, which are structurally related to cyclized N-nitroso amides. acs.orgorganic-chemistry.org

The general strategy is as follows:

An amide or sulfonamide undergoes a directed ortho metalation (DoM) upon treatment with a strong base, typically an organolithium reagent like butyllithium (B86547) (BuLi). acs.orgacs.org This step creates a potent carbanion ortho to the amide directing group.

The resulting lithium intermediate is then "trapped" by bubbling nitrous oxide (N₂O) gas through the reaction mixture. acs.orgnih.gov

In this step, N₂O serves as a nitrogen atom donor, facilitating an intramolecular redox cyclization to form the final heterocyclic product without the need for an external oxidant. acs.orgfao.org

This protocol is valued for its use of readily available starting materials, operational simplicity, and broad substrate tolerance. acs.orgacs.org Optimization of reaction conditions, including temperature and choice of ligand, can significantly impact the yield of the heterocyclic product. organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a fundamental tool for the identification of functional groups and for gaining insights into the conformational arrangement of N-(5-methylpyridin-2-yl)nitrous amide.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The presence of a secondary amide-like structure and a nitroso group gives rise to characteristic absorption bands. The N-H stretching vibration is expected to appear in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the nitrous amide is anticipated around 1700 cm⁻¹, although its exact position can be influenced by conjugation and intermolecular hydrogen bonding. The N-N stretching vibration of the nitroso group typically appears in the 1500-1400 cm⁻¹ region, while the N=O stretching vibration is expected around 1600-1500 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3200-3400
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Methyl)2850-2960
C=O Stretch (Nitrous Amide)~1700
N=O Stretch (Nitroso)1500-1600
C=C and C=N Stretches (Pyridine Ring)1400-1600
N-N Stretch1400-1500

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed atomic connectivity and electronic environment of the nuclei within this compound. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides precise information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The aromatic protons on the pyridine (B92270) ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The methyl group protons will give rise to a singlet in the upfield region (around δ 2.0-2.5 ppm). The N-H proton is expected to show a broad signal, the chemical shift of which can be dependent on solvent and concentration. The availability of ¹H NMR data from commercial sources is confirmed. allmpus.com

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Pyridine-H (position 3)7.0-8.5Doublet
Pyridine-H (position 4)7.0-8.5Doublet of doublets
Pyridine-H (position 6)7.0-8.5Singlet (or narrow doublet)
Methyl (CH₃)2.0-2.5Singlet
N-HVariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The methyl carbon will appear at a characteristic upfield chemical shift (δ 15-25 ppm). The carbonyl-like carbon of the nitrous amide group is expected to be observed in the downfield region (δ 160-180 ppm).

Carbon Environment Expected Chemical Shift (δ, ppm)
C=O (Nitrous Amide)160-180
C2 (Pyridine)150-160
C6 (Pyridine)145-155
C4 (Pyridine)130-140
C5 (Pyridine)120-130
C3 (Pyridine)115-125
Methyl (CH₃)15-25

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₆H₇N₃O), the calculated exact mass is approximately 137.0589 Da. HRMS data, available from suppliers, would be expected to confirm this value, thereby verifying the molecular formula. allmpus.com Analysis of the fragmentation pattern in the mass spectrum helps to piece together the molecular structure. Key fragmentation pathways would likely involve the loss of the nitroso group (NO), the cleavage of the N-N bond, and fragmentation of the pyridine ring.

Ion Formula Expected Exact Mass (m/z)
[M]⁺C₆H₇N₃O137.0589
[M-NO]⁺C₆H₇N₂107.0609
[C₅H₄NCH₃]⁺C₆H₇N93.0578

Spectroscopic and Structural Analysis of this compound and Its Analogues

The characterization of novel chemical entities is fundamental to understanding their physical properties and chemical reactivity. For the compound this compound, a comprehensive analysis using various spectroscopic and structural techniques is essential. This article delves into the mass spectrometric, electronic absorption, and X-ray diffraction characteristics of this compound and its close structural analogues, providing insights into its molecular structure and electronic properties.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. While specific mass spectral data for this compound is not widely published, the general fragmentation behavior of N-nitrosamines is well-documented and provides a predictive framework for its analysis. nih.gov

Upon electron ionization, N-nitrosamines typically exhibit a discernible molecular ion peak (M+), which is crucial for confirming the molecular weight. nih.gov For this compound, the expected molecular ion would appear at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₆H₇N₃O, which is 137.14 g/mol . nih.gov

A characteristic fragmentation pathway for many N-nitrosamines involves the loss of the nitroso group (•NO), resulting in a fragment ion at M-30. nih.govresearchgate.net Another common fragmentation is the loss of a hydroxyl radical (•OH), leading to a peak at M-17. This is thought to occur through a rearrangement process. nih.gov The fragmentation of the pyridine ring and the alkyl substituent would also produce a series of characteristic ions.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

FragmentProposed Structurem/z
[C₆H₇N₃O]⁺Molecular Ion137
[C₆H₇N₂]⁺[M-NO]⁺107
[C₆H₆N₃]⁺[M-OH]⁺120
[C₅H₆N]⁺Pyridinium fragment78
[CH₃]⁺Methyl fragment15

Note: This table is predictive and based on general fragmentation patterns of related compounds.

Further detailed analysis using high-resolution mass spectrometry would be required to confirm the exact mass of the fragments and support the proposed fragmentation pathways.

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For N-nitroso compounds, the n → π* transition of the N=O group is a prominent feature in the UV-Vis spectrum. This transition typically occurs in the near-ultraviolet region, often between 300 and 400 nm. The π → π* transitions, associated with the aromatic pyridine ring, are expected to appear at shorter wavelengths, typically below 300 nm.

Table 2: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionChromophoreExpected λmax (nm)
n → πN=O300 - 400
π → πPyridine Ring< 300

Note: The expected λmax values are based on the analysis of similar N-nitrosopyridine structures.

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties in the solid state.

Although a crystal structure for this compound has not been reported, the crystal structures of related N-nitrosopyridine analogues and other substituted pyridines have been determined, offering valuable insights into the likely solid-state conformation. For instance, studies on N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide reveal details about the geometry of the hydrazide moiety. mdpi.com

The analysis of related structures indicates that the nitroso group can adopt different orientations relative to the pyridine ring. The planarity of the molecule is influenced by the steric and electronic effects of the substituents. In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking are expected to play a significant role in the crystal packing. For example, in the crystal structure of 2-cyanoguanidinophenytoin, inter- and intramolecular hydrogen bonds are key to stabilizing the structure. nih.gov

Table 3: Crystallographic Data for a Related Pyridine Derivative, N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.1974(6)
b (Å)10.6696(7)
c (Å)12.9766(8)
Volume (ų)1134.3(1)

Note: This data is for a related compound and serves as a reference for the potential crystal structure of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's behavior. These in silico methods can predict various properties, saving time and resources compared to experimental approaches.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and optimized geometry of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. In a typical study, the process would involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. This would reveal key bond lengths, bond angles, and dihedral angles for N-(5-methylpyridin-2-yl)nitrous amide.

Electronic Structure Calculation: Once the geometry is optimized, DFT is used to calculate the distribution of electrons within the molecule, providing insights into its chemical bonding and reactivity.

Without specific studies on this compound, no data on its optimized geometry or electronic properties can be presented.

Basis Set and Functional Convergence Studies in Computational Modeling

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: These are mathematical approximations that describe the exchange and correlation energies of the electrons. Common functionals include B3LYP, PBE, and M06-2X.

Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Examples include Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).

A convergence study would systematically vary the functional and basis set to ensure that the calculated properties are stable and not an artifact of the chosen computational parameters. No such studies have been published for this compound.

Wave-Function Methods in Advanced Quantum Chemistry

For higher accuracy, especially for excited states and systems with strong electron correlation, wave-function based methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often used. These methods are more computationally expensive than DFT but can provide benchmark-quality results. There is no evidence of these advanced methods being applied to study this compound in the existing literature.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the stability, reactivity, and potential interaction sites of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A small gap generally indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO.

A computational study would typically visualize the HOMO and LUMO and report their energies and the resulting energy gap. This information is currently unavailable for this compound.

Electrostatic Potential Mapping for Molecular Reactivity Sites

An electrostatic potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are likely sites for electrophilic attack. In this compound, these would be expected around the oxygen and nitrogen atoms.

Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms.

Without specific calculations, a detailed ESP map and its analysis for this compound cannot be provided.

Prediction of Molecular Reactivity and Chemical Softness/Hardness

There is no available research data from computational studies, such as those employing Density Functional Theory (DFT), to predict the molecular reactivity of this compound. As a result, crucial quantum chemical descriptors including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, chemical softness, and electronegativity have not been calculated and reported. Such data is fundamental for understanding the kinetic and thermodynamic stability of a molecule, its reactivity in chemical reactions, and for predicting sites of electrophilic and nucleophilic attack.

Without these computational insights, any discussion on the chemical behavior and reactivity of this compound would be purely speculative.

Chemical Reactivity and Reaction Mechanisms

Detailed Nitrosation Reaction Mechanisms

The synthesis of N-(5-methylpyridin-2-yl)nitrous amide involves the N-nitrosation of its precursor, 2-amino-5-methylpyridine (B29535). This reaction requires a nitrosating agent, which is a chemical entity capable of delivering a nitrosonium ion ([NO]⁺) or its equivalent. dtic.mil

The most common nitrosating agent is nitrous acid (HNO₂), which is typically generated in situ from a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), under acidic conditions. dtic.mil The reaction mechanism begins with the protonation of nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion.

Step 1: Formation of the Nitrosating Agent (Nitrosonium Ion) HNO₂ + H⁺ ⇌ H₂O⁺-NO H₂O⁺-NO → H₂O + [NO]⁺

Step 2: Nucleophilic Attack by the Amine The exocyclic amino group of 2-amino-5-methylpyridine acts as a nucleophile, attacking the nitrosonium ion. This forms a protonated N-nitroso intermediate.

Step 3: Deprotonation A base, such as water, removes a proton from the nitrogen atom, yielding the final product, this compound.

While primary amines can be nitrosated, they often lead to unstable products that can decompose further. nih.gov However, the formation of the N-nitrosamide of 2-aminopyridine (B139424) is a known pathway. Amides and related compounds with electron-withdrawing groups are generally less reactive towards nitrous acid and may require more potent nitrosating agents. usp.org

Table 1: Common Nitrosating Agents

Nitrosating Agent Formula Typical Conditions
Nitrous Acid HNO₂ Aqueous acid (from NaNO₂)
Dinitrogen Trioxide N₂O₃ Organic and aqueous solutions
Dinitrogen Tetroxide N₂O₄ Organic and aqueous solutions
Nitrosyl Halides NOX (e.g., NOCl) Organic solvents
Nitrosonium Tetrafluoroborate NOBF₄ Organic solvents

Degradation Pathways and Chemical Transformations

This compound can undergo degradation through several mechanisms, leading to the cleavage of the N-N bond and transformation into other chemical species.

Oxidative degradation, particularly by highly reactive species like the hydroxyl radical (•OH), is a significant transformation pathway for N-nitroso compounds. nih.gov Advanced Oxidation Processes (AOPs), such as UV/H₂O₂, are designed to generate these radicals to degrade contaminants. nih.govpacewater.com The reaction of •OH with nitrosamines is extremely rapid. nih.gov

For this compound, the •OH radical can initiate degradation through several potential mechanisms:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the methyl group on the pyridine (B92270) ring, creating a carbon-centered radical. This radical can then react further, often with molecular oxygen, leading to a cascade of reactions and eventual breakdown of the molecule. nih.gov

Hydroxyl Radical Addition: The •OH radical can add to the nitrogen atoms or the aromatic ring. Addition to the nitrosyl nitrogen or the amine nitrogen is a proposed initial step in the degradation of N-nitrosodimethylamine (NDMA). nih.gov

Attack on the Pyridine Ring: The aromatic ring itself can be a target for hydroxyl radical attack, leading to hydroxylated byproducts and potential ring-opening.

The efficiency of degradation by hydroxyl radicals can be very high, with studies on some nitrosamines showing that every reaction with a hydroxyl radical leads to the destruction of the parent molecule. nih.gov

The stability of this compound is highly dependent on pH, and it can undergo hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In acidic solutions, the decomposition of N-nitrosoamides can proceed via two concurrent pathways: denitrosation (cleavage of the N-NO bond) and deamination (cleavage of the C-N bond). rsc.org The mechanism often involves the protonation of one of the nitrogen atoms, creating a more reactive intermediate. rsc.orgrsc.org Studies on N-nitroso-2-pyrrolidone, a cyclic nitrosamide, show that acid-catalyzed hydrolysis involves a rate-limiting protonation on the amino nitrogen, followed by rapid decomposition. rsc.org This process results in the regeneration of the parent amine (2-amino-5-methylpyridine) and the release of nitrous acid.

Base-Catalyzed Hydrolysis: Under neutral or alkaline conditions, N-nitrosoamides can also decompose. The hydrolysis is catalyzed by bases, including the hydroxide (B78521) ion (OH⁻). rsc.org The mechanism is proposed to involve nucleophilic attack by the base at the carbonyl carbon atom in traditional amides, and a similar attack at the pyridine ring carbon attached to the nitrosoamino group could be envisioned here, leading to hydrolysis products. For N-nitroso-2-pyrrolidone, this pathway yields only deamination (hydrolysis) products. rsc.org

N-nitroso compounds are susceptible to degradation upon exposure to ultraviolet (UV) light. oak.go.krresearchgate.net The primary photochemical process is the cleavage of the relatively weak N-NO bond. nih.gov

Upon absorbing UV radiation (typically in the 230-340 nm range), the this compound molecule is promoted to an excited state. pacewater.comoak.go.kr This excited state can readily dissociate, breaking the N-N bond to form a pyridinylamino radical and a nitric oxide radical (•NO).

R-N-N=O + hν → [R-N-N=O]* → R-N• + •NO

Research on the photolysis of nitrosamines and nitrosamides has shown that the initially formed radicals undergo further reactions. nih.gov In the case of nitrosamides, nitrogen-centered radicals have been detected. nih.gov These highly reactive radical species can then participate in a variety of secondary reactions with solvent molecules, oxygen, or other species, leading to a range of degradation products including the parent amine. pacewater.comresearchgate.net

Influence of Reaction Conditions on Chemical Reactivity

The reactivity of this compound, encompassing both its formation and degradation, is significantly influenced by the surrounding environmental conditions.

Table 2: Influence of Reaction Conditions on Reactivity

Condition Effect on Nitrosation (Formation) Effect on Degradation
pH Strongly pH-dependent. The rate is typically maximal at a weakly acidic pH (around 3.4) where there is a sufficient concentration of both nitrous acid and the unprotonated amine. dtic.mil Hydrolysis: Both acid and base-catalyzed. rsc.orgrsc.orgPhotolysis: Degradation rate is often enhanced at lower pH. oak.go.kr
Temperature Higher temperatures generally increase the reaction rate. However, they can also promote the decomposition of the nitrosating agent or the product. dtic.mil Increased temperature accelerates all degradation pathways (hydrolysis, oxidation).
Solvent The solvent can influence the stability and reactivity of the nitrosating agent. Water plays a key role in many nitrosation reactions. acs.org The presence of radical scavengers in the solvent can inhibit oxidative degradation. Solvent can participate in secondary reactions following photolysis.
Presence of Catalysts/Inhibitors Certain anions like thiocyanate (B1210189) can accelerate nitrosation. ccsnorway.com Antioxidants like ascorbic acid can act as inhibitors by reducing the nitrosating agent. The presence of radical initiators (e.g., H₂O₂) enhances oxidative degradation. Radical scavengers inhibit it. nih.gov

Insufficient Data Available for this compound Reactivity Studies

A comprehensive search for scientific literature detailing the chemical reactivity and transformation kinetics of this compound has yielded insufficient data to construct a detailed analysis on the effects of pH and temperature on its stability.

Consequently, the requested article focusing on the "," specifically "Effect of pH and Temperature on Stability and Transformation Kinetics," cannot be generated at this time. The creation of scientifically accurate and informative content, including detailed research findings and data tables, is contingent upon the availability of peer-reviewed scientific literature. Without such sources, any attempt to provide the requested information would be speculative and would not meet the required standards of accuracy and authoritativeness.

Further research or declassification of proprietary studies would be necessary to provide the specific details requested on the stability and transformation kinetics of this compound.

Environmental Fate and Chemical Persistence

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of chemical compounds in the environment. For N-(5-methylpyridin-2-yl)nitrous amide, key abiotic pathways include photolysis, chemical oxidation, and hydrolysis.

N-nitroso compounds are generally known to be susceptible to photolytic degradation. Sunlight, particularly in the UV spectrum, can induce the decomposition of these molecules. nih.govacs.org The photolysis of N-nitrosamines in solution can proceed through multiple mechanistic pathways, and the rate of degradation can be influenced by factors such as pH and the presence of other substances in the water. acs.orgnih.gov For instance, the photolysis of N-nitrosodimethylamine (NDMA) is known to be rapid in the presence of sunlight. nih.gov The quantum yield of decomposition for some nitrosamines has been observed to be constant over a wide pH range (pH 2-8), though it can decrease in more alkaline conditions. acs.org

The pyridine (B92270) ring itself is also subject to photochemical transformations. tandfonline.com Studies on pyridine N-oxides, which share the heterocyclic aromatic core, show that irradiation with UV light can lead to valence isomerization and the formation of hydroxylated products. acs.org While this compound is not an N-oxide, the photosensitivity of the pyridine ring suggests that this part of the molecule could also undergo transformation upon exposure to sunlight in aquatic environments. The presence of the methyl group on the pyridine ring may influence the rate and products of photolysis.

Chemical oxidation is a significant degradation pathway for many organic pollutants in natural waters, driven by reactive species such as hydroxyl radicals (•OH), ozone (O₃), and chlorine. nih.goviwaponline.comresearchgate.net N-nitrosamines can be oxidized by these agents, leading to their degradation. nih.goviwaponline.com

Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals have been shown to be effective in removing nitrosamines from water. nih.gov The rate of hydroxyl radical oxidation can be dependent on the molecular structure of the nitrosamine, with a correlation observed between the rate constant and the number of methylene (B1212753) groups in the compound. nih.gov It is proposed that the oxidation by hydroxyl radicals primarily occurs through hydrogen atom abstraction from the alkyl groups. nih.gov

Ozonation and chlorination, common water treatment processes, can also impact N-nitrosamines. iwaponline.comresearchgate.netnih.gov While these processes can degrade existing nitrosamines, they can also potentially lead to the formation of new nitrosamines from precursor amines under certain conditions. iwaponline.comresearchgate.netnih.gov The presence of the N-(5-methylpyridin-2-yl) moiety would likely influence the susceptibility of the nitrous amide group to oxidation and the nature of the resulting transformation products.

The hydrolytic stability of this compound is a critical factor in its environmental persistence. N-nitrosamides, a related class of compounds, are known to be chemically reactive and metabolically unstable. wikipedia.org The hydrolysis of N-nitro amides has been studied under acidic conditions, where different cleavage pathways can occur depending on the substituents. rsc.org Some N-nitrobenzamides exhibit a neutral water-catalyzed hydrolysis mechanism in moderately acidic conditions and hydroxide (B78521) catalysis in dilute acid. rsc.org

In contrast, N-nitrosamines are generally more persistent in water. acs.org The hydrolysis of the N-nitroso group can be acid-catalyzed. sci-hub.se The stability of the bond between the nitrogen and the nitroso group in this compound will be a key determinant of its hydrolytic fate. The electronic properties of the 5-methylpyridin-2-yl group will influence the susceptibility of the N-N bond to cleavage. General studies on amide hydrolysis show that it can occur under both acidic and alkaline conditions, though often requiring vigorous conditions. sci-hub.seresearchgate.net

Chemical Transformations in Complex Environmental Systems

In more complex matrices, such as waste streams and controlled environments, the transformation of this compound will be influenced by a combination of chemical and biological factors.

Wastewater from industries that manufacture or use pyridine and its derivatives can contain these compounds at significant concentrations. seplite.com Pyridine-containing wastewater is often characterized by high chemical oxygen demand (COD), high organic nitrogen content, and toxicity, making it challenging to treat. seplite.com Common treatment methods for pyridine wastewater include physical processes like distillation and incineration, as well as adsorption using ion exchange resins. seplite.com

In controlled environments like activated sludge reactors, pyridine can be biodegraded by specific bacterial strains. nih.gov For instance, Pseudomonas pseudoalcaligenes has been shown to efficiently degrade pyridine, using it as a sole source of carbon and nitrogen. nih.gov The degradation process can lead to the formation of ammonia-nitrogen as the pyridine ring is metabolized. nih.gov While this points to the potential for biotic degradation of the pyridine moiety of this compound, the presence of the nitrous amide group could significantly affect its biodegradability. Some pyridine derivatives are more resistant to biotransformation than others, with the position and nature of substituents playing a crucial role. tandfonline.com The behavior of the nitrous amide group in such systems is also a key consideration, as N-nitroso compounds can be formed or degraded under various conditions within wastewater treatment processes. daneshyari.com

Advanced Analytical Method Development for Detection and Quantification

The precise and reliable detection and quantification of N-(5-methylpyridin-2-yl)nitrous amide are paramount, particularly in the pharmaceutical industry where it may be present as a genotoxic impurity. Developing robust analytical methods is crucial for quality control and ensuring the safety of drug substances and products. This section outlines the advanced analytical techniques used for this purpose.

Molecular Interactions and Mechanistic Studies Non Clinical Biological Relevance

Interaction with Enzyme Systems and Mechanistic Analysis

The interaction of small molecules with enzyme systems is a cornerstone of biochemical research. While direct studies on N-(5-methylpyridin-2-yl)nitrous amide are not extensively available, the behavior of related pyridine (B92270) amides and nitropyridine derivatives provides significant insights into potential enzyme inhibition mechanisms.

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the degradation of fatty acid amides, a class of endogenous signaling lipids including the endocannabinoid anandamide. nih.govnih.gov The inhibition of FAAH is a significant area of research as it can enhance the effects of these endogenous signaling molecules, offering potential therapeutic benefits for conditions like pain and inflammation. nih.govmdpi.com

FAAH is a serine hydrolase that utilizes an unusual Ser-Ser-Lys catalytic triad. nih.gov Its mechanism involves the nucleophilic attack of a catalytic serine residue (Ser241) on the carbonyl group of the amide substrate. nih.gov Various inhibitors have been developed to target this mechanism. A major class of reversible FAAH inhibitors includes α-ketoheterocycles. These compounds present an electrophilic carbonyl group that reacts with the catalytic serine to form a stable, covalent hemiketal intermediate, effectively blocking the enzyme's activity. researchgate.net

Structure-activity relationship (SAR) studies on related inhibitors have shown that the potency is influenced by the electron-withdrawing properties of the heterocyclic ring. researchgate.net For instance, systematic variations in the side chains of oxazolopyridine α-ketoheterocycles have demonstrated that potency is related to chain length and the incorporation of unsaturation or aromatic rings. nih.gov While specific data on this compound is unavailable, the presence of the pyridine ring suggests a potential for interaction with enzymes like FAAH, although the nitrous amide group represents a significant structural deviation from typical FAAH inhibitors.

Table 1: Examples of FAAH Inhibitors and Their Characteristics

Inhibitor ClassMechanism of ActionKey Structural FeaturesReference
α-KetoheterocyclesReversible covalent inhibition via hemiketal formation with catalytic Ser241.Electrophilic carbonyl adjacent to a heterocyclic ring (e.g., oxazolopyridine). nih.govresearchgate.net
Carbamates (e.g., URB597)Irreversible inhibition by carbamoylating the catalytic serine.Carbamate functional group. researchgate.netescholarship.org
Piperidine/Piperazine UreasCovalent modification of the catalytic serine.Urea functional group within a piperidine/piperazine scaffold. nih.gov

This table is interactive. Click on the headers to sort.

Nitropyridine derivatives are known to interact with various enzyme systems. The nitro group, particularly when positioned on an aromatic ring, can act as a masked electrophile and participate in covalent enzyme inhibition. nih.gov

One proposed mechanism involves the deprotonation of a carbon atom adjacent to the nitro group, forming a nitronate intermediate. This intermediate, upon protonation, can form a nitronic acid which is electrophilic and can react with nucleophilic residues like cysteine within an enzyme's active site. nih.gov This can lead to the formation of a stable covalent adduct, such as a thiohydroximate, resulting in irreversible inhibition. nih.gov This mechanism is distinct from other modes of inhibition, such as those involving the oxidation of the inhibitor by an enzyme's cofactor. nih.gov

For example, pyridine and pyrimidine (B1678525) derivatives have been investigated as inhibitors of cholinesterases. nih.gov Some of these compounds exhibit a mixed or uncompetitive inhibition mechanism, suggesting they may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The specific mechanism and potency of inhibition by nitropyridine derivatives would depend on the enzyme's active site architecture and the position of the nitro group on the pyridine ring.

Molecular Basis of Interaction with Biomolecules

The way a molecule like this compound interacts with biological macromolecules such as DNA and proteins is governed by fundamental non-covalent forces.

Hydrogen bonds are critical for the specific recognition between ligands and biological targets like proteins and DNA. nih.gov The pyridine ring, a core component of the subject compound, is a heterocyclic aromatic compound containing a nitrogen atom. wikipedia.org This nitrogen atom can act as a hydrogen bond acceptor.

Studies have shown that pyridine molecules can form hydrogen bonds with water, which in turn can influence their other non-covalent interactions, such as edge-to-face stacking with other aromatic rings. nih.gov In the context of biomolecules, the pyridine nitrogen can form hydrogen bonds with suitable donor groups on amino acid side chains (e.g., the hydroxyl of serine or threonine, the amide of asparagine or glutamine) or on the DNA bases. nih.govmdpi.com

Furthermore, the amide group in related structures is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). Docking studies of various heterocyclic derivatives, including those with pyridine rings, consistently show the importance of hydrogen bonds in stabilizing the ligand within the active site of an enzyme. mdpi.com For instance, hydrogen bonds between an inhibitor and key amino acid residues like glutamic acid have been shown to be essential for the inhibitory activity against certain enzymes. mdpi.com The specific hydrogen bonding pattern of this compound would depend on the stereochemistry of the nitrous amide group and the topology of the binding site.

Computational methods, particularly molecular dynamics (MD) simulations and docking, are powerful tools for predicting and analyzing how a ligand might bind to a protein. nih.govbham.ac.uk These simulations can provide detailed, atomistic views of the interactions that stabilize a ligand-protein complex.

MD simulations are used to assess the stability of different binding poses predicted by docking algorithms. nih.govnih.gov A stable binding mode is one where the ligand remains in its initial binding pocket throughout the simulation, maintaining key interactions with the protein. researchgate.net Studies have shown that for many known protein-ligand complexes, the experimentally determined (native) binding pose is stable in MD simulations, whereas incorrect (decoy) poses are often less stable. nih.gov

For pyridine-containing ligands, simulations often reveal a combination of interactions contributing to binding affinity. These include:

Hydrogen bonds: As discussed previously, these are crucial for specificity and affinity. mdpi.com

π-π stacking: The aromatic pyridine ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. wikipedia.org

Hydrophobic interactions: The methyl group on the pyridine ring and other nonpolar parts of a ligand can interact favorably with hydrophobic pockets in a protein. mdpi.com

Table 2: Common Interactions in Ligand-Protein Binding

Interaction TypeDescriptionRelevant MoietiesReference
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N).Pyridine nitrogen, amide groups. nih.govmdpi.com
π-π StackingNon-covalent interaction between aromatic rings.Pyridine ring, aromatic amino acid side chains. wikipedia.org
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.Methyl groups, aliphatic chains. mdpi.com
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.All atoms in the ligand and protein. wikipedia.org

This table is interactive. Click on the headers to sort.

Simulations of related heterocyclic compounds binding to various enzymes have successfully identified key residues and interactions that are critical for binding, guiding the design of more potent and selective inhibitors. bham.ac.ukresearchgate.net While specific simulations for this compound are not published, these general principles would govern its potential interactions with any protein target.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(5-methylpyridin-2-yl)nitrous amide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and nitrosating agents. For example, analogous compounds like substituted benzamides are synthesized using acid chlorides or activated esters under basic conditions (e.g., K₂CO₃ in acetone) . Optimization may include adjusting reaction time (e.g., 4–12 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents. Catalytic methods, such as palladium-catalyzed cross-coupling (e.g., Suzuki reactions for aryl substitutions), can introduce functional groups to the pyridine ring . Yield improvements are achievable via stepwise purification (e.g., column chromatography) and monitoring via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for confirming molecular structure. For example, 1^1H NMR signals for the pyridin-2-yl group typically appear as doublets or triplets between δ 6.9–8.9 ppm, while nitrosamide protons may show broad peaks .
  • X-ray Crystallography : Used to resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar compounds like 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide .
  • Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight and fragmentation patterns. For instance, GC-MS data for analogous compounds show parent ion peaks matching theoretical molecular weights .

Advanced Research Questions

Q. How can researchers resolve reactivity discrepancies between this compound and its halogen-substituted analogs?

  • Methodological Answer : Comparative studies using halogenated derivatives (e.g., 5-fluoro or 5-chloro analogs) reveal electronic and steric effects influencing reactivity. For example:

  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) reduce nitrosamide stability, requiring lower reaction temperatures to prevent decomposition .
  • Steric Hindrance : Bulky substituents (e.g., 3-iodo groups) may necessitate alternative coupling strategies, such as microwave-assisted synthesis to enhance reaction efficiency .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates and optimize conditions .

Q. What advanced analytical methods are recommended for detecting nitrosamine impurities in pharmaceutical formulations containing this compound?

  • Methodological Answer :

  • GC-NPD (Nitrogen-Phosphorus Detector) : Highly sensitive for nitrosamines, with detection limits <1 ppb. Sample preparation involves derivatization or solid-phase extraction to isolate impurities .
  • LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) : Provides accurate mass data for structural confirmation of trace impurities. For example, Nebivolol Impurity 56 (a nitrosamide analog) was characterized using HRMS and compared to reference standards .
  • Stability-Indicating Methods : Accelerated degradation studies (e.g., exposure to heat, light, or acidic conditions) coupled with HPLC-DAD validate method robustness .

Q. What parameters are critical when designing stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Temperature and Humidity : Conduct ICH-compliant studies at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated). Monitor nitrosamine degradation via HPLC .
  • Light Sensitivity : Perform photostability testing (ICH Q1B) using controlled UV/visible light exposure. Nitrosamines are prone to photolytic cleavage, requiring amber glassware or light-blocking packaging .
  • Matrix Effects : Evaluate excipient interactions in formulations (e.g., tablet vs. solution) using forced degradation and compatibility studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.